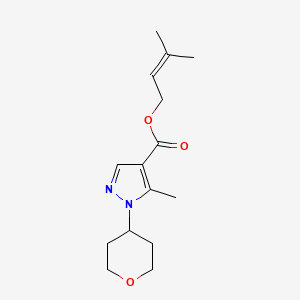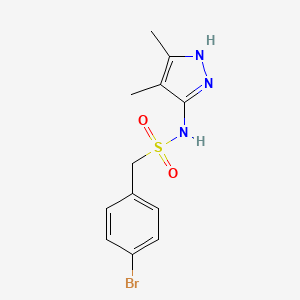![molecular formula C10H11BrN2O2S2 B7679288 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679288.png)
5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been found to have various applications in biochemistry and pharmacology.
作用機序
The mechanism of action of 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have various effects on the body, including the inhibition of cancer cell growth, anti-inflammatory properties, and antioxidant effects. It has also been found to have an effect on the immune system, which may contribute to its therapeutic potential.
実験室実験の利点と制限
The use of 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole in lab experiments has several advantages. It is a stable compound that can be easily synthesized in the lab. It has also been found to have a low toxicity profile, making it safe for use in various experiments. However, its use in lab experiments is limited by its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole. One area of interest is the development of more efficient synthesis methods for this compound, which may increase its availability for research purposes. Another area of interest is the identification of the specific enzymes that this compound targets, which may help in the development of more targeted anticancer therapies. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a compound that has significant potential in scientific research. Its unique properties have made it a popular compound for the study of cancer and other diseases. The synthesis method of this compound is reliable and efficient, and it has a low toxicity profile, making it safe for use in various experiments. Further research in this area may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole involves the reaction of 5-bromothiophene-3-carboxaldehyde with methylhydrazine and then with sodium methoxide. This reaction results in the formation of the desired compound with a yield of approximately 60%. The synthesis of this compound has been reported in various scientific journals and has been found to be a reliable and efficient method.
科学的研究の応用
The unique properties of 5-[(5-Bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole have made it a popular compound for scientific research. It has been found to have various applications in biochemistry and pharmacology. One of its significant applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and can be used as a potential anticancer agent. It has also been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases.
特性
IUPAC Name |
5-[(5-bromothiophen-3-yl)methylsulfonylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S2/c1-13-9(2-3-12-13)7-17(14,15)6-8-4-10(11)16-5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIDLQXHNXWBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)CC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)
![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)
![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)
![3,5-Dimethyl-1-[4-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]phenyl]pyrazole](/img/structure/B7679233.png)
![Methyl 1-[2-(3,5-dichlorophenyl)ethyl]-6-oxopyridazine-3-carboxylate](/img/structure/B7679246.png)
![3-(2-fluorophenyl)-5-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679247.png)

![4-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679262.png)
![2-Methoxy-4-[[4-(oxan-4-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679268.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-[2-(4-methylpyrazol-1-yl)ethyl]urea](/img/structure/B7679276.png)

![5-[[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7679302.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7679309.png)
![4-[2-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine](/img/structure/B7679315.png)
